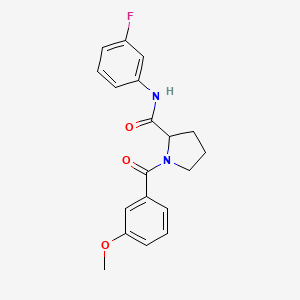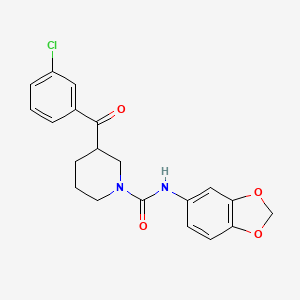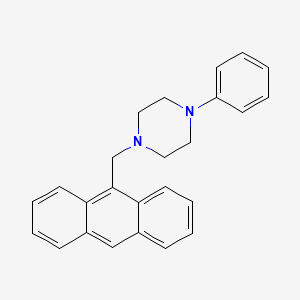
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide, also known as FPBP, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of proline derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of COX-2 and LOX. N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has been shown to bind to the active site of COX-2 and inhibit its activity, thereby reducing the production of inflammatory mediators such as prostaglandins. Similarly, N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has been shown to inhibit the activity of LOX, which is involved in the synthesis of leukotrienes, another group of inflammatory mediators.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the growth of cancer cells. Additionally, N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has been shown to exhibit analgesic activity, possibly through the inhibition of COX-2. However, further research is needed to fully understand the biochemical and physiological effects of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide.
Advantages and Limitations for Lab Experiments
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. Additionally, N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has been reported to have low toxicity in animal studies. However, there are also some limitations to the use of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide in lab experiments. For example, the mechanism of action of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide is not fully understood, which may limit its use in certain studies. Additionally, the solubility of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide in aqueous solutions is limited, which may affect its bioavailability and activity.
Future Directions
There are several future directions for the study of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide. First, further research is needed to fully understand the mechanism of action of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide. This will help to identify potential therapeutic targets for the development of new drugs. Second, the potential anticancer activity of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide should be further explored, particularly in vivo. Third, the development of new synthetic methods for N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide may improve its yield and purity. Finally, the solubility and bioavailability of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide should be further studied to optimize its activity in vivo.
Conclusion:
In conclusion, N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide is a chemical compound that has gained significant attention in the field of scientific research. It exhibits a range of biological activities, including anti-inflammatory, analgesic, and antitumor activities. The synthesis method of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide involves the reaction of 3-methoxybenzoyl chloride with 3-fluoroaniline in the presence of triethylamine, followed by reaction with proline in the presence of DCC and DMAP. N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide involves the reaction of 3-methoxybenzoyl chloride with 3-fluoroaniline in the presence of triethylamine. The resulting product is then reacted with proline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory process. Additionally, N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has been reported to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-16-8-2-5-13(11-16)19(24)22-10-4-9-17(22)18(23)21-15-7-3-6-14(20)12-15/h2-3,5-8,11-12,17H,4,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWKBLKGDVOCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-[(3-methoxyphenyl)carbonyl]prolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5972325.png)

![6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one](/img/structure/B5972346.png)


![methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5972365.png)
![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)
![3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5972374.png)
![2-(4-methoxyphenyl)-N-({1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5972377.png)
![4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5972385.png)

![4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B5972420.png)
![1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5972422.png)